molecular formula C20H14Br2N2 B8199878 (S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine

(S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B8199878
M. Wt: 442.1 g/mol
InChI Key: ZSBNVMOCQBZNDW-UHFFFAOYSA-N
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Description

(S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound derived from the binaphthalene family. This compound is characterized by the presence of two bromine atoms at the 6 and 6’ positions and two amino groups at the 2 and 2’ positions on the binaphthalene skeleton. The chiral nature of this compound makes it valuable in various asymmetric synthesis and catalysis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of (S)-[1,1’-binaphthalene]-2,2’-diamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of (S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine in asymmetric catalysis involves its ability to create a chiral environment around a metal center. This chiral environment facilitates the selective formation of one enantiomer over the other in a given reaction. The amino groups can coordinate with metal ions, while the bromine atoms can influence the electronic properties of the compound, enhancing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6,6’-Dibromo-[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of bromine atoms, which can be further functionalized, providing additional versatility in synthetic applications. Its chiral nature and ability to form stable complexes with metals make it a valuable compound in asymmetric synthesis and catalysis .

Properties

IUPAC Name

1-(2-amino-6-bromonaphthalen-1-yl)-6-bromonaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Br2N2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBNVMOCQBZNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)N)N)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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